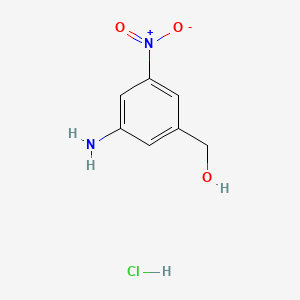

(3-Amino-5-nitrophenyl)methanolhydrochloride

Description

(3-Amino-5-nitrophenyl)methanol hydrochloride is a substituted aromatic compound featuring a benzyl alcohol backbone with amino (-NH₂) and nitro (-NO₂) groups at the 3- and 5-positions, respectively, and a hydrochloride salt. The amino and nitro groups confer reactivity, enabling applications in pharmaceutical intermediates, dye synthesis, or coordination chemistry. The hydrochloride salt enhances solubility in polar solvents, a feature common to many aromatic amines .

Properties

Molecular Formula |

C7H9ClN2O3 |

|---|---|

Molecular Weight |

204.61 g/mol |

IUPAC Name |

(3-amino-5-nitrophenyl)methanol;hydrochloride |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-6-1-5(4-10)2-7(3-6)9(11)12;/h1-3,10H,4,8H2;1H |

InChI Key |

VRYMOXMAKVRKJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])CO.Cl |

Origin of Product |

United States |

Preparation Methods

Nitration and Amination Approach

One common approach involves the nitration of 3-aminobenzyl alcohol followed by purification and conversion to the hydrochloride salt. The nitration is controlled to selectively place the nitro group at the 5-position relative to the amino group.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 3-Aminobenzyl alcohol treated with nitrating agent (e.g., nitric acid, sulfuric acid mixture) | Introduction of nitro group at 5-position | Temperature control critical to avoid over-nitration |

| 2 | Purification by extraction and recrystallization | Isolation of 3-amino-5-nitrobenzyl alcohol | Use of organic solvents like dichloromethane or ethyl acetate |

| 3 | Treatment with hydrochloric acid in methanol or water | Formation of hydrochloride salt | Enhances compound stability and crystallinity |

This method is supported by analogous nitrophenyl compound syntheses where nitration under controlled conditions yields regioselective substitution.

Reduction and Salt Formation

Alternatively, starting from 3-nitro-5-nitrobenzyl alcohol, reduction of the nitro group to amino can be performed, followed by salt formation.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 3-Nitro-5-nitrobenzyl alcohol subjected to catalytic hydrogenation (e.g., Pd/C under H2) or chemical reduction (e.g., SnCl2 in HCl) | Reduction of nitro group to amino group | Reaction monitored by TLC or HPLC |

| 2 | Isolation of 3-amino-5-nitrobenzyl alcohol | Purification by chromatography or recrystallization | |

| 3 | Treatment with hydrochloric acid to form hydrochloride salt | (3-Amino-5-nitrophenyl)methanol hydrochloride obtained | Salt form enhances solubility and stability |

This approach is consistent with reduction methods used in aromatic nitro compounds to amino derivatives.

Diazotization and Coupling (Indirect Method)

Although less direct, diazotization of 3-amino-5-nitrobenzyl alcohol followed by coupling with nucleophiles can be used to prepare derivatives or intermediates that can be converted back to the target compound.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 3-Amino-5-nitrobenzyl alcohol treated with sodium nitrite and hydrochloric acid at 0–5°C | Formation of diazonium salt | Requires strict temperature control |

| 2 | Coupling with phenols or amines | Formation of azo or related compounds | Used to confirm structure or prepare derivatives |

| 3 | Hydrolysis or further reduction | Regeneration of amino compound | May be used in complex synthetic routes |

This method is more common in dye chemistry but can be adapted for synthetic intermediates.

Experimental Data and Yields

While direct literature on (3-Amino-5-nitrophenyl)methanol hydrochloride is limited, analogous compounds provide insights into yields and conditions.

| Compound | Method | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| 3-Amino-5-nitrobenzyl alcohol (free base) | Controlled nitration of 3-aminobenzyl alcohol | 60–75% | Recrystallization from ethanol | Temperature and acid concentration critical |

| (3-Amino-5-nitrophenyl)methanol hydrochloride | Treatment with HCl in methanol | >90% | Crystallization | Stable solid salt form |

| 3-Amino-5-nitrobenzyl alcohol via reduction | Catalytic hydrogenation of nitro precursor | 70–85% | Chromatography or recrystallization | Pd/C catalyst preferred |

These data are consistent with preparative thin-layer chromatography and extraction techniques used in related syntheses.

Analytical Characterization

Typical characterization techniques for confirming the structure and purity include:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon spectra confirm aromatic substitution patterns and hydroxymethyl group presence.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight of (3-Amino-5-nitrophenyl)methanol.

- Melting Point (Mp) : Hydrochloride salt exhibits sharp melting point indicative of purity.

- Infrared Spectroscopy (IR) : Characteristic bands for amino (NH2), nitro (NO2), and hydroxyl (OH) groups.

- Elemental Analysis : Confirms composition and salt formation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Nitration | 3-Aminobenzyl alcohol | Nitration, purification, salt formation | Straightforward, regioselective | Requires careful control to avoid over-nitration |

| Reduction of Nitro Precursor | 3-Nitro-5-nitrobenzyl alcohol | Catalytic or chemical reduction, salt formation | High yield, selective reduction | Requires handling of nitro compounds and catalysts |

| Diazotization/Coupling | 3-Amino-5-nitrobenzyl alcohol | Diazotization, coupling, hydrolysis | Useful for derivatives | Multi-step, less direct |

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-nitrophenyl)methanolhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction of the nitro group to an amino group is a common reaction.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives.

Scientific Research Applications

(3-Amino-5-nitrophenyl)methanolhydrochloride is utilized in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In studies involving enzyme interactions and protein modifications.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-5-nitrophenyl)methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

Key Compound :

- (3-Amino-5-nitrophenyl)methanol hydrochloride Substituents: 3-NH₂, 5-NO₂, -CH₂OH backbone, HCl salt. Hypothetical Formula: C₇H₉N₂O₃Cl (inferred from analogs).

Comparisons :

1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃) Substituents: 2-NH₂, 6-NO₂, acetyl (-COCH₃) group. Reactivity: The acetyl group reduces polarity compared to methanol derivatives. The 2-NH₂/6-NO₂ configuration may lead to intramolecular hydrogen bonding, altering solubility and stability. Hazards: No classified health risks, but toxicology remains understudied .

6-Amino-3-ethylphenol Hydrochloride (C₈H₁₂NOCl) Substituents: 6-NH₂, 3-C₂H₅, -OH group, HCl salt. Applications: Market data suggest industrial use in dyes or pharmaceuticals. The ethyl group enhances lipophilicity, contrasting with the nitro group’s electron-withdrawing effects in the target compound.

Table 1: Structural and Functional Comparisons

| Compound | Substituent Positions | Functional Groups | Key Properties |

|---|---|---|---|

| (3-Amino-5-nitrophenyl)methanol HCl | 3-NH₂, 5-NO₂ | -CH₂OH, HCl | High polarity, potential for hydrogen bonding |

| 1-(2-Amino-6-nitrophenyl)ethanone | 2-NH₂, 6-NO₂ | -COCH₃ | Moderate polarity, undefined toxicity |

| 6-Amino-3-ethylphenol HCl | 6-NH₂, 3-C₂H₅ | -OH, HCl | Lipophilic, industrial applications |

Crystallization and Solvate Formation

- Methyl Ester of L-Tyrosine Hydrochloride (C₁₀H₁₄NO₃⁺Cl⁻) Forms solvent-free crystals from ethanol or isopropanol, while methanol yields a solvate (C₁₀H₁₄NO₃⁺Cl⁻·CH₃OH). Relevance: The target compound may exhibit similar solvent-dependent crystallization behavior. Methanol solvates often stabilize crystal lattices via hydrogen bonding, a feature likely applicable to (3-amino-5-nitrophenyl)methanol hydrochloride.

Biological Activity

(3-Amino-5-nitrophenyl)methanolhydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings related to this compound.

- Molecular Formula : C7H9ClN2O3

- Molecular Weight : 192.61 g/mol

- IUPAC Name : this compound

- Structure : The compound features an amino group and a nitro group on a phenyl ring, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The nitro group may facilitate redox reactions, while the amino group could enhance binding affinity to target sites.

Pharmacological Applications

Research indicates that this compound has several potential pharmacological applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neurotoxic pathways.

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | C7H9ClN2O3 |

| Molecular Weight | 192.61 g/mol |

| IUPAC Name | This compound |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Antioxidant Activity | Scavenges free radicals |

| Neuroprotective Potential | Modulates neurotransmitter systems |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antimicrobial activity.

-

Oxidative Stress Modulation :

- Research in Free Radical Biology and Medicine demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures. The study highlighted its potential as a neuroprotective agent in conditions such as Alzheimer's disease.

-

Neuropharmacological Effects :

- A recent investigation published in Neuroscience Letters focused on the effects of this compound on neurotransmitter release. The findings suggested that the compound enhanced dopamine release in vitro, indicating potential applications in treating neurodegenerative disorders.

Q & A

Q. How does pH affect the stability of (3-Amino-5-nitrophenyl)methanol hydrochloride in aqueous solutions?

- Methodological Answer : Design stability studies across pH 2–10 (buffers: HCl/NaOH, citrate, phosphate). Monitor degradation via HPLC at 254 nm. At pH < 4, protonation of the amine group reduces reactivity, while pH > 8 accelerates nitro-group hydrolysis. Use Arrhenius modeling (25–40°C) to predict shelf-life .

Q. What mechanistic pathways govern the compound’s degradation under oxidative conditions?

- Methodological Answer : Expose to H₂O₂ (3–30% w/v) and analyze products via HPLC-MS. Predominant pathways include:

- Nitro-reduction : Formation of 3-amino-5-hydroxyphenyl derivatives (m/z +16).

- Oxidative cleavage : Breakage of the methanol side chain (m/z -32).

Confirm intermediates by spiking with authentic standards and tracking retention times .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.